4-Bromo-N-(but-3-yn-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N-(but-3-yn-2-yl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound features a bromine atom attached to the benzene ring and an N-substituted but-3-yn-2-yl group. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(but-3-yn-2-yl)aniline typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-N-(but-3-yn-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki coupling
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, often use palladium acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) as catalysts
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Wissenschaftliche Forschungsanwendungen
4-Bromo-N-(but-3-yn-2-yl)aniline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Bromo-N-(but-3-yn-2-yl)aniline involves its interaction with various molecular targets. For instance, in cross-coupling reactions, the bromine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The but-3-yn-2-yl group can participate in further chemical transformations, contributing to the compound’s versatility in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromoaniline: A simpler derivative with a bromine atom attached to the benzene ring.
4-Bromo-N-(2,3-dimethylbutan-2-yl)aniline: Another derivative with a different N-substituted group.
Uniqueness
4-Bromo-N-(but-3-yn-2-yl)aniline is unique due to the presence of the but-3-yn-2-yl group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Eigenschaften
CAS-Nummer |
90057-40-2 |
---|---|
Molekularformel |
C10H10BrN |
Molekulargewicht |
224.10 g/mol |
IUPAC-Name |
4-bromo-N-but-3-yn-2-ylaniline |
InChI |
InChI=1S/C10H10BrN/c1-3-8(2)12-10-6-4-9(11)5-7-10/h1,4-8,12H,2H3 |
InChI-Schlüssel |
HMKJRNVZIWIRRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#C)NC1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.